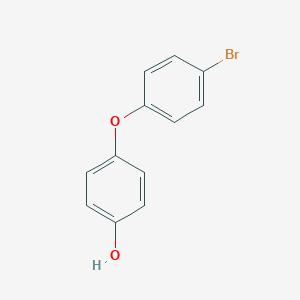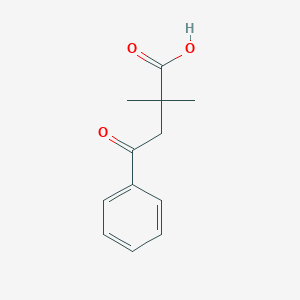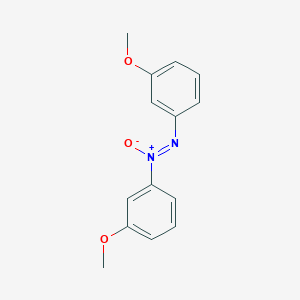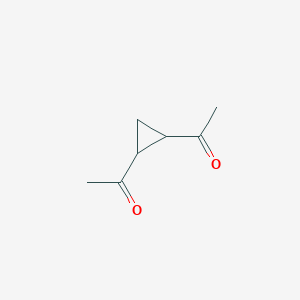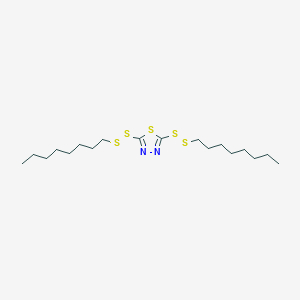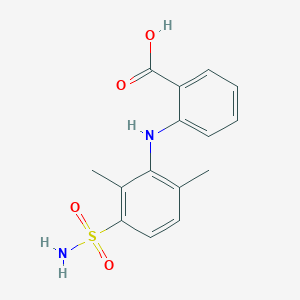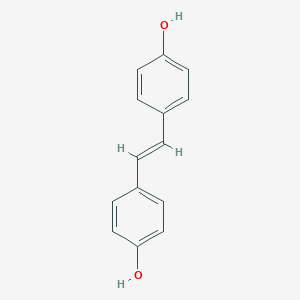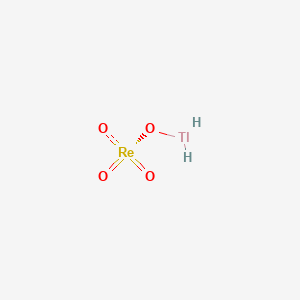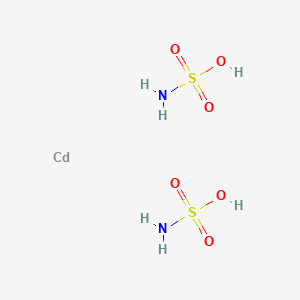
Cadmium disulphamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium disulphamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular weight of 303.52 g/mol. Cadmium disulphamate is synthesized using a simple and cost-effective method, making it a popular choice for research purposes.
Mecanismo De Acción
The mechanism of action of cadmium disulphamate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, leading to cellular damage and death.
Biochemical and Physiological Effects:
Cadmium disulphamate has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and alkaline phosphatase. Physiologically, it has been shown to cause cellular damage and death in various cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using cadmium disulphamate in lab experiments include its simple and cost-effective synthesis method, its potential applications in various fields, and its ability to inhibit the activity of certain enzymes. However, its limitations include its toxicity and potential harm to the environment.
Direcciones Futuras
There are several future directions for research on cadmium disulphamate. One potential area of research is its application as an anticancer agent. Another potential area of research is its use as a probe for imaging techniques. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of cadmium disulphamate involves the reaction of cadmium chloride and ammonium disulphamate in water. The resulting product is a white crystalline powder that can be purified using recrystallization. This method is simple and cost-effective, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
Cadmium disulphamate has been extensively studied for its potential applications in various fields, including catalysis, material science, and biomedical research. In catalysis, it has shown promising results as a catalyst for the reduction of nitro compounds. In material science, it has been used in the synthesis of cadmium sulfide nanoparticles. In biomedical research, it has been studied for its potential as an anticancer agent and as a probe for imaging techniques.
Propiedades
Número CAS |
14017-36-8 |
|---|---|
Nombre del producto |
Cadmium disulphamate |
Fórmula molecular |
CdH4N2O6S2 |
Peso molecular |
306.6 g/mol |
Nombre IUPAC |
cadmium;sulfamic acid |
InChI |
InChI=1S/Cd.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4) |
Clave InChI |
BSMFZSLFNSAOPE-UHFFFAOYSA-N |
SMILES |
NS(=O)(=O)O.NS(=O)(=O)O.[Cd] |
SMILES canónico |
NS(=O)(=O)O.NS(=O)(=O)O.[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



